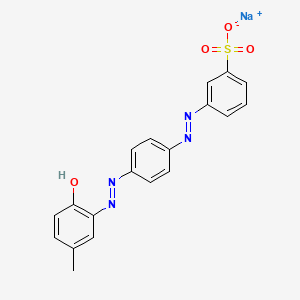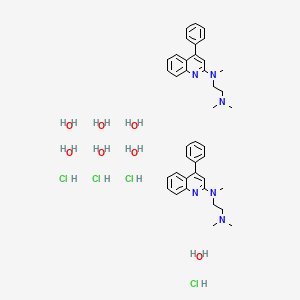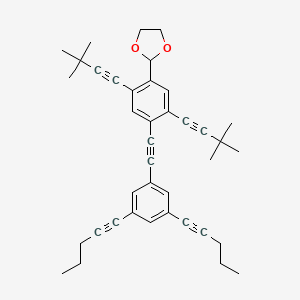
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in various industries due to their stability and range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with p-Cresol (4-methylphenol) under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Neutralization: The resulting azo compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified through filtration, crystallization, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Nitrobenzenesulfonic acids.
Reduction: Aminobenzenesulfonic acids.
Substitution: Various substituted benzenesulfonic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt involves its interaction with molecular targets through its azo groups. The compound can undergo:
Electrostatic Interactions: The sulfonic acid group can form electrostatic interactions with positively charged molecules.
Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding with various substrates.
π-π Interactions: The aromatic rings can engage in π-π stacking interactions with other aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-3-((2-hydroxy-5-methylphenyl)azo)-5-nitro-, monosodium salt: Similar in structure but contains a nitro group, which affects its chemical properties and applications.
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, disodium salt: Similar but with two sodium ions, affecting its solubility and reactivity.
Uniqueness
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it valuable in various applications.
Eigenschaften
CAS-Nummer |
37820-01-2 |
|---|---|
Molekularformel |
C19H15N4NaO4S |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
sodium;3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N4O4S.Na/c1-13-5-10-19(24)18(11-13)23-21-15-8-6-14(7-9-15)20-22-16-3-2-4-17(12-16)28(25,26)27;/h2-12,24H,1H3,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
YXRIYYUUUNFOKK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















